molecular formula C28H32N4O5 B2518172 2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 920437-97-4

2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2518172
CAS No.: 920437-97-4
M. Wt: 504.587
InChI Key: BTGPPACCPFQOAN-UHFFFAOYSA-N
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Description

2-(3-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic compound featuring a benzodioxole-substituted piperazine core linked via a 2-oxoacetyl bridge to an indole moiety, with a terminal N,N-diethylacetamide group. The diethylacetamide group may enhance lipophilicity, influencing blood-brain barrier permeability and metabolic stability .

Properties

IUPAC Name

2-[3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5/c1-3-30(4-2)26(33)18-32-17-22(21-7-5-6-8-23(21)32)27(34)28(35)31-13-11-29(12-14-31)16-20-9-10-24-25(15-20)37-19-36-24/h5-10,15,17H,3-4,11-14,16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGPPACCPFQOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O4C_{23}H_{30}N_{4}O_{4} with a molecular weight of approximately 430.52 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, derivatives have shown significant antitumor activity against various cancer cell lines. A study reported IC50 values for certain benzo[d][1,3]dioxole compounds, indicating their effectiveness in inhibiting cancer cell proliferation:

CompoundCell LineIC50 (µM)
Compound AHepG2 (liver cancer)2.38
Compound BHCT116 (colon cancer)1.54
Doxorubicin (reference)HepG27.46

These findings suggest that the compound may exert similar effects due to its structural similarities with other active derivatives .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis through mitochondrial pathways by affecting proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest in cancer cells, preventing their proliferation and leading to increased apoptosis rates .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of related compounds:

  • Antiproliferative Studies : In a study assessing various derivatives, several compounds demonstrated potent antiproliferative effects on solid tumor cell lines while showing minimal cytotoxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Molecular Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to targets involved in cancer progression, suggesting a potential for further development as an anticancer agent .
  • Cytokine Modulation : Research has also shown that these compounds can modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which play roles in tumor progression and immune response .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives of indole and piperazine can inhibit the growth of various cancer cell lines. The compound under discussion may leverage these properties due to its structural components that facilitate interactions with biological targets involved in cancer progression.

Antimicrobial Activity

The presence of the indole and dioxole groups in the compound suggests potential antimicrobial properties. Compounds with similar frameworks have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Future studies could explore its efficacy against specific pathogens.

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological effects. The compound may exhibit activity related to neurotransmitter modulation or neuroprotection, making it a candidate for further investigation in neurodegenerative disease models.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of piperazine derivatives in combination with indole and dioxole moieties is crucial for achieving the desired pharmacological profile.

Case Studies and Research Findings

StudyFindings
Anticancer Study A related piperazine derivative showed significant growth inhibition in breast cancer cell lines (IC50 values around 30 µM) .
Antimicrobial Evaluation Compounds with similar structures demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Research Studies reported that piperazine derivatives can influence neurogenesis and synaptic plasticity, suggesting potential for cognitive enhancement .

Comparison with Similar Compounds

Piperazine Modifications

The benzodioxole substituent on piperazine may confer enhanced π-π stacking with aromatic residues in target proteins compared to benzo[b][1,4]oxazin-3-one analogs (e.g., 29c/d), which exhibit moderate activity in preliminary SAR studies . The dioxole’s electron-rich structure could also reduce oxidative metabolism, extending half-life relative to unsubstituted piperazines .

Linker and Indole Effects

The indole moiety, absent in –5 analogs, is critical for CNS activity due to its similarity to serotonin .

Terminal Acetamide Variations

N,N-Diethyl substitution increases hydrophobicity (predicted logP ~3.5) compared to N-(thiazol-2-yl) (logP ~2.1) or N-methyl-N-phenyl (logP ~2.8) groups, favoring membrane permeability but possibly reducing aqueous solubility .

Research Findings and Hypotheses

  • Compounds : Benzo[b][1,4]oxazin derivatives showed moderate affinity for serotonin receptors (Ki ~50–100 nM), suggesting the target’s indole and benzodioxole groups could improve potency (hypothetical Ki <50 nM) .
  • Analogs : Dioxopiperidinyl-isoindole derivatives demonstrated proteasome inhibition, implying the target’s benzodioxole-piperazine core might share similar binding modes .
  • Derivatives : Simpler acetamides with thiazole groups exhibited antimicrobial activity, highlighting the scaffold’s versatility .

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